molecular formula C26H43N9O7 B025595 H-Tyr-Ile-Gly-Ser-Arg-NH2 CAS No. 110590-65-3

H-Tyr-Ile-Gly-Ser-Arg-NH2

Cat. No. B025595
M. Wt: 593.7 g/mol
InChI Key: HVZPPZGCZLLMBC-LJZWMIMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis of peptides like "H-Tyr-Ile-Gly-Ser-Arg-NH2" involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing chain fixed to an insoluble resin. This method provides a streamlined and efficient approach to peptide assembly, allowing for precise control over the sequence and composition of the peptide (Briand et al., 2003).

Molecular Structure Analysis

The molecular structure of peptides is crucial for understanding their biological function. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are pivotal in elucidating the three-dimensional conformation of peptides. These structures provide insights into the peptide's potential interactions with biological molecules, impacting its functionality and application potential (Sahoo et al., 2016).

Chemical Reactions and Properties

Peptides undergo various chemical reactions, including modifications of amino acid side chains, backbone cleavage, and formation of disulfide bridges, which can alter their properties and functionalities. Understanding these reactions is essential for the development of peptide-based therapeutics and biomaterials (Rossi et al., 2016).

Physical Properties Analysis

The physical properties of peptides, such as solubility, stability, and aggregation tendency, are influenced by their molecular structure and environmental conditions. Studies focusing on these aspects can guide the design of peptide formulations for pharmaceutical applications (Amar et al., 2011).

Chemical Properties Analysis

The chemical properties of peptides, including their reactivity, chemical stability, and interaction with other molecules, are fundamental to their biological roles and applications. Peptides can act as signaling molecules, inhibitors, or substrates for enzymes, highlighting the importance of detailed chemical property analysis (Liu et al., 2012).

Scientific Research Applications

Neurology

The peptide has been used in the treatment of acute ischemic stroke . It was used as an active substance in a solution for infusion . The specific methods of application or experimental procedures are not detailed in the source, and the outcomes are also not specified .

Cancer Research

The peptide, derived from the laminin B1 chain, has been shown to decrease tumor growth and metastasis . Utilizing the multimeric antigen peptide system assembled on a branched lysine core, several sizes of multimeric H-Tyr-Ile-Gly-Ser-Arg-NH2 were synthesized and evaluated for their biological activities in inhibiting tumor growth and metastasis . The larger the peptide, the more inhibitory effect there was on lung metastasis . These multimeric peptides strongly enhanced the activity of H-Tyr-Ile-Gly-Ser-Arg-NH2 in inhibiting tumor growth and metastasis .

Tissue Engineering

The peptide can be used at the interface between the conjugated polymer and the tissue for the engineering of tissue interface . The specific methods of application or experimental procedures are not detailed in the source, and the outcomes are also not specified .

Lung Maturation Study

The peptide can be used to study the role of integrins β1, α6, and α3 in promoting type II epithelial differentiation during lung maturation in the fetus . The specific methods of application or experimental procedures are not detailed in the source, and the outcomes are also not specified .

Cell Adhesion Studies

The peptide is a hexapeptide that is an essential fragment of laminin responsible for efficient cell adhesion and receptor binding . It promotes various epithelial cell adhesion activities . The specific methods of application or experimental procedures are not detailed in the source, and the outcomes are also not specified .

Interface Engineering

The peptide can be used at the interface between the conjugated polymer and the tissue for the engineering of tissue interface . The specific methods of application or experimental procedures are not detailed in the source, and the outcomes are also not specified .

Cell Adhesion Studies

The peptide is a hexapeptide that is an essential fragment of laminin responsible for efficient cell adhesion and receptor binding . It promotes various epithelial cell adhesion activities . The specific methods of application or experimental procedures are not detailed in the source, and the outcomes are also not specified .

Interface Engineering

The peptide can be used at the interface between the conjugated polymer and the tissue for the engineering of tissue interface . The specific methods of application or experimental procedures are not detailed in the source, and the outcomes are also not specified .

Safety And Hazards

Safety data sheets provide information on the safety and hazards of "H-Tyr-Ile-Gly-Ser-Arg-NH2" . These sheets include information on handling instructions, storage conditions, and more.

Future Directions

The potential future directions of “H-Tyr-Ile-Gly-Ser-Arg-NH2” research could involve further investigation into its role in cell adhesion and receptor binding . Additionally, its potential use in the treatment of spinal cord injury has been suggested .

properties

IUPAC Name

(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43N9O7/c1-3-14(2)21(35-23(40)17(27)11-15-6-8-16(37)9-7-15)25(42)32-12-20(38)33-19(13-36)24(41)34-18(22(28)39)5-4-10-31-26(29)30/h6-9,14,17-19,21,36-37H,3-5,10-13,27H2,1-2H3,(H2,28,39)(H,32,42)(H,33,38)(H,34,41)(H,35,40)(H4,29,30,31)/t14-,17-,18-,19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZPPZGCZLLMBC-LJZWMIMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43N9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Tyr-Ile-Gly-Ser-Arg-NH2

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